molecular formula C14H18N4O2S2 B2718971 N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)cyclopropanesulfonamide CAS No. 2415520-11-3

N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)cyclopropanesulfonamide

Cat. No.: B2718971
CAS No.: 2415520-11-3
M. Wt: 338.44
InChI Key: SNVNLLNWNGCIAZ-UHFFFAOYSA-N
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Description

N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)cyclopropanesulfonamide is a complex organic compound that features a thiazole-pyridine fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)cyclopropanesulfonamide typically involves the following steps:

    Formation of the Thiazole-Pyridine Ring System: This can be achieved through the reaction of thiazole derivatives with pyridine derivatives under specific conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Cyclopropanesulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and thiazole-pyridine ring systems.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)cyclopropanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)cyclopropanesulfonamide exerts its effects involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include those related to cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)cyclopropanesulfonamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2/c19-22(20,11-1-2-11)17-10-4-7-18(8-5-10)14-16-12-9-15-6-3-13(12)21-14/h3,6,9-11,17H,1-2,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVNLLNWNGCIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC4=C(S3)C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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